molecular formula C10H20N2 B2642000 N,N-dimethyl-octahydro-1H-isoindol-5-amine CAS No. 1935268-89-5

N,N-dimethyl-octahydro-1H-isoindol-5-amine

Cat. No.: B2642000
CAS No.: 1935268-89-5
M. Wt: 168.284
InChI Key: CBTYXLKTWPUUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-octahydro-1H-isoindol-5-amine is a chemical compound with the molecular formula C10H20N2. It is a derivative of isoindoline, characterized by the presence of two methyl groups attached to the nitrogen atom and an octahydro-1H-isoindole core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-octahydro-1H-isoindol-5-amine typically involves the reduction of the corresponding nitro compound followed by N-methylation. One common method includes the catalytic hydrogenation of the nitro precursor in the presence of a palladium catalyst under hydrogen gas. The resulting amine is then subjected to methylation using formaldehyde and formic acid, which acts as a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and automated methylation processes can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-octahydro-1H-isoindol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

N,N-Dimethyl-octahydro-1H-isoindol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-octahydro-1H-isoindol-5-amine
  • N,N-Diethyl-octahydro-1H-isoindol-5-amine
  • N,N-Dimethyl-tetrahydro-1H-isoindol-5-amine

Uniqueness

N,N-Dimethyl-octahydro-1H-isoindol-5-amine is unique due to its specific substitution pattern and the presence of the octahydro-1H-isoindole core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(2)10-4-3-8-6-11-7-9(8)5-10/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTYXLKTWPUUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.